molecular formula C21H16ClF2N5O B2874354 N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1242864-50-1

N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2874354
CAS No.: 1242864-50-1
M. Wt: 427.84
InChI Key: UGFPXAIVJSSATO-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H16ClF2N5O and its molecular weight is 427.84. The purity is usually 95%.
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Biological Activity

N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties to enhance biological activity. The key steps often include:

  • Formation of Triazole Ring : The triazole moiety is synthesized through a cycloaddition reaction involving azides and alkynes.
  • Pyrrole Integration : Pyrrole derivatives are incorporated to improve the pharmacological profile.
  • Substitution Reactions : The introduction of chloro and fluoro groups is critical for enhancing potency and selectivity against biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : The compound demonstrated activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The Minimum Inhibitory Concentration (MIC) values for similar triazole derivatives were reported to be as low as 32 µg/mL against these pathogens .

Antifungal Activity

The compound has also shown promising antifungal activity. Research indicates that triazole derivatives can inhibit the growth of Candida species, with some derivatives showing effective inhibition comparable to established antifungal agents .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent. Studies have indicated that triazoles can inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to hinder DNA replication in cancer cells by targeting DNA gyrase, an enzyme crucial for DNA supercoiling .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • DNA Interaction : Its ability to bind to DNA or interfere with DNA replication processes contributes to its anticancer properties.
  • Modulation of Cell Signaling Pathways : By affecting signaling pathways related to cell proliferation and apoptosis, this compound may induce cancer cell death.

Case Studies and Research Findings

A comprehensive review of literature reveals various case studies focusing on the biological activity of related compounds:

StudyFindings
Zhang et al. (2019)Identified antibacterial activity against MRSA with MIC values of 32 µg/mL for pyrrole derivatives .
MDPI Review (2023)Discussed the synthesis and biological evaluation of triazole derivatives showing potential against multiple pathogens .
ACS Publications (2020)Reported on the anticancer efficacy of triazole compounds in vitro against breast cancer cell lines .

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF2N5O/c22-18-11-17(24)7-6-15(18)12-25-20(30)19-21(28-8-1-2-9-28)29(27-26-19)13-14-4-3-5-16(23)10-14/h1-11H,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPXAIVJSSATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)NCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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